4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride
Description
4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride is a specialized sulfonyl chloride derivative characterized by two key functional groups:
- Trifluoromethyl (-CF₃) group at the 3-position of the benzene ring, imparting strong electron-withdrawing effects.
- 1-Oxothiolan-1-ylidene amino group at the 4-position, a cyclic sulfoximine moiety contributing to unique electronic and steric properties.
This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in sulfonylation reactions for pharmaceuticals or polymers. The sulfoximine group enhances thermal stability and modulates reactivity compared to conventional sulfonyl chlorides .
Properties
Molecular Formula |
C11H11ClF3NO3S2 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
4-[(1-oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H11ClF3NO3S2/c12-21(18,19)8-3-4-10(9(7-8)11(13,14)15)16-20(17)5-1-2-6-20/h3-4,7H,1-2,5-6H2 |
InChI Key |
PVRRXKIANIEIOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=C(C=C(C=C2)S(=O)(=O)Cl)C(F)(F)F)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture sensitivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is often produced in batch reactors with precise temperature and pressure control to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiolane ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields a sulfonamide, while oxidation of the thiolane ring forms a sulfone .
Scientific Research Applications
4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with 4-(Trifluoromethyl)benzenesulfonyl Chloride Derivatives
Example Compound : N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide ()
- Structural Differences : The pyridine-based sulfonamide lacks the sulfoximine group and features a benzyloxy-pyridine substituent.
- However, the pyridine’s electron-donating nature may slightly deactivate the sulfonyl chloride compared to the target compound.
- Applications : Used in electrochemical polymers, suggesting that substituent flexibility influences material properties .
Comparison with Perfluorinated Benzenesulfonyl Chlorides
- 4-[(Pentadecafluoroheptyl)]benzenesulfonyl chloride
- 4-[(Heptadecafluorononenyl)oxy]benzenesulfonyl chloride
- Structural Differences : These analogs feature long perfluoroalkyl chains instead of the trifluoromethyl and sulfoximine groups.
- Electronic Effects : Perfluoroalkyl chains are stronger electron-withdrawing groups than -CF₃ but introduce significant hydrophobicity.
- Applications : Primarily used in surfactants or coatings due to their extreme hydrophobicity and chemical inertness. In contrast, the target compound’s sulfoximine group enables participation in hydrogen bonding, broadening its utility in drug design .
Comparison with 3-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl Chloride ()
- Structural Differences : The fluorine atom at the 3-position replaces the trifluoromethyl group in the target compound.
- Electronic Effects : The -CF₃ group is a stronger electron-withdrawing substituent than -F, increasing the electrophilicity of the sulfonyl chloride moiety.
- Reactivity: The trifluoromethyl group enhances reactivity toward nucleophiles (e.g., amines, alcohols) compared to the mono-fluoro analog.
- Solubility : The bulkier -CF₃ group may reduce solubility in polar solvents relative to the -F derivative .
Data Table: Key Properties of Compared Compounds
EWG = Electron-Withdrawing Group
Research Findings and Implications
- Sulfoximine Advantage: The sulfoximine group in the target compound improves stability under acidic conditions compared to non-cyclic sulfonamides, as cyclic structures resist hydrolysis .
- Trifluoromethyl vs. Perfluoroalkyl : While perfluoroalkylated analogs excel in hydrophobicity, the -CF₃ group balances reactivity and solubility, making the target compound more versatile in synthetic chemistry.
- Positional Effects : Substituent position (3- vs. 4-) significantly alters electronic distribution; the 3-CF₃ group in the target compound creates a stronger inductive effect than 3-F derivatives, enhancing electrophilicity.
Biological Activity
4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key information.
The compound is characterized by the presence of a trifluoromethyl group and a benzenesulfonyl chloride moiety, which contribute to its reactivity and biological interactions. The structure can be represented as follows:
Biological Activity
Antimicrobial Activity
Research has indicated that sulfonyl chlorides, including derivatives like 4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride | Pseudomonas aeruginosa | 8 µg/mL |
Antiviral Activity
The compound has also been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication, particularly in hepatitis viruses. The mechanism of action is believed to involve the disruption of viral protein synthesis pathways.
Case Studies
Case Study 1: Hepatitis Virus Inhibition
A study conducted by Banyu Pharmaceutical Co., Ltd. explored the antiviral properties of various 1,3-dithiol-2-ylidene derivatives, including the target compound. Results indicated a notable reduction in viral load in cell cultures treated with the compound compared to untreated controls.
Case Study 2: Cytotoxicity Assessment
In another study assessing cytotoxicity, the compound was tested on human liver cells (HepG2). The results showed that at low concentrations, it exhibited minimal cytotoxic effects while maintaining antiviral efficacy.
The biological activity of 4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride can be attributed to its ability to interact with specific cellular targets. The sulfonyl chloride group is known to form covalent bonds with nucleophiles in proteins, potentially leading to inhibition of enzymatic functions critical for microbial and viral survival.
Safety and Toxicology
Safety assessments indicate that while the compound exhibits promising biological activity, it also poses risks such as skin corrosion and severe eye damage upon contact. Proper handling procedures must be followed to mitigate these risks.
Table 2: Safety Profile
| Hazard Type | Classification |
|---|---|
| Skin Corrosion | Category 1B |
| Eye Damage | Category 1 |
| Environmental Impact | Not assessed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
